molecular formula C22H16BrFN2S B2558555 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole CAS No. 1206989-08-3

5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole

Cat. No. B2558555
CAS RN: 1206989-08-3
M. Wt: 439.35
InChI Key: ITULNPVBFGCUCD-UHFFFAOYSA-N
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Description

This compound is a type of imidazole, which is a planar five-membered ring. It is composed of two nitrogen atoms and three carbon atoms. It is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a phenyl ring (a variant of a benzene ring), a bromophenyl group (a benzene ring with a bromine atom), a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group), and an imidazole ring .


Chemical Reactions Analysis

As an imidazole derivative, this compound might be expected to participate in reactions typical of imidazoles, such as acting as a nucleophile in substitution reactions. The presence of the bromine and fluorine atoms might also make it susceptible to further reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Anticancer Activity

The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its potential as an antiproliferative agent against various cancer cell lines. Its ability to inhibit specific pathways or target cancer-specific proteins warrants further investigation. Studies have shown that it interferes with cell cycle progression and induces apoptosis, making it a valuable lead compound for developing novel anticancer drugs .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Researchers have investigated the anti-inflammatory effects of this compound. It may modulate inflammatory pathways by inhibiting specific enzymes (such as cyclooxygenase or lipoxygenase) or suppressing pro-inflammatory cytokines. Understanding its mechanism of action could lead to the development of anti-inflammatory therapeutics .

Antifungal Activity

The compound’s sulfur-containing moiety suggests potential antifungal properties. It has been evaluated against fungal strains, including Candida species and dermatophytes. Researchers aim to elucidate its mode of action and explore its efficacy in treating fungal infections. Antifungal drug development remains an essential area of study, especially given the rise in drug-resistant fungal strains .

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage and oxidative stress. Some studies suggest that this compound exhibits neuroprotective properties. It may enhance antioxidant defenses, reduce neuroinflammation, and promote neuronal survival. Investigating its impact on specific neurodegenerative models is crucial for potential therapeutic applications .

Antiviral Potential

Viruses pose significant global health challenges. Preliminary research indicates that this compound may have antiviral activity against certain viruses. Its mechanism of action could involve inhibiting viral replication or entry. Scientists are keen to explore its efficacy against specific viral families, including RNA and DNA viruses .

Chemical Biology and Medicinal Chemistry

Beyond specific applications, this compound serves as a valuable tool in chemical biology and medicinal chemistry. Researchers use it as a scaffold for designing and synthesizing derivatives with improved properties. By modifying different functional groups, they can fine-tune its biological activity, solubility, and pharmacokinetics. This compound contributes to the broader field of drug discovery and optimization .

Mechanism of Action

Without specific information about the biological or chemical activity of this compound, it’s difficult to predict its mechanism of action. Imidazole rings are present in many biologically active molecules, so this compound could potentially have biological activity .

Safety and Hazards

Without specific information, it’s hard to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of novel imidazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. This compound could be of interest for further study .

properties

IUPAC Name

5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN2S/c23-18-10-8-17(9-11-18)21-14-25-22(26(21)20-4-2-1-3-5-20)27-15-16-6-12-19(24)13-7-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITULNPVBFGCUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole

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